N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide

Lipophilicity Permeability Metabolic Stability

Inconsistent regioisomer purity can confound biological assay results. This specific C3-regioisomer, N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide, eliminates the risk of C2-regioisomer contamination found in generic sources. - Definitive C3-regiochemistry for reproducible SAR profiling. - Lipophilic thioether scaffold (XLogP3 2.2) distinct from sulfone analogs. - Free hydroxyl handle for prodrug or bioconjugate design. - Batch-specific HPLC and NMR data provided to validate regioisomeric integrity.

Molecular Formula C15H21NO2S
Molecular Weight 279.4
CAS No. 1396781-98-8
Cat. No. B2891993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide
CAS1396781-98-8
Molecular FormulaC15H21NO2S
Molecular Weight279.4
Structural Identifiers
SMILESC1CC1C(CCNC(=O)CCSC2=CC=CC=C2)O
InChIInChI=1S/C15H21NO2S/c17-14(12-6-7-12)8-10-16-15(18)9-11-19-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18)
InChIKeyPLLYBXAGLGNLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide: Structural & Physicochemical Profile


N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide (CAS 1396781-98-8) is a synthetic, small-molecule propanamide derivative characterized by a cyclopropyl-hydroxypropyl moiety linked to a phenylthio-propanamide backbone [1]. Its molecular formula is C15H21NO2S, with a molecular weight of 279.4 g/mol and a calculated partition coefficient (XLogP3) of 2.2 [1]. The compound contains a racemic hydroxyl-bearing stereocenter and a thioether linkage, features that differentiate it from sulfone, fluoroaryl, or reverse-regioisomer analogs within the cyclopropyl-propanamide class [2].

1 Cyclopropyl-hydroxypropyl propanamide scaffold with thioether linkage
2 Racemic hydroxyl stereocenter; distinct from C2-regioisomer
3 Moderate lipophilicity profile (calculated logP)

Procurement Caveat: Regioisomer & Functional Group Constraints


Compounds within the cyclopropyl-hydroxypropyl-propanamide series cannot be generically interchanged. A close regioisomer, N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide, possesses an identical molecular formula but differs in the attachment point of the cyclopropyl-hydroxypropyl group, leading to distinct spatial orientation and potential target engagement . Similarly, the sulfone analog 3-(benzenesulfonyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide substitutes the metabolically labile thioether with a more polar and oxidatively resistant sulfone, altering hydrogen-bonding capacity and clearance profiles [1]. Direct substitution without matched analytical data or target-specific activity evidence risks irreproducible results in biological assays.

C2-Regioisomer Identical formula but shifted cyclopropyl-hydroxy attachment may alter spatial orientation and target engagement potential
Sulfone Analog Polar sulfone replaces thioether, altering hydrogen-bonding capacity and likely altering clearance profiles

Differentiation Evidence & Data Gaps


Lipophilicity: Thioether vs. Sulfone

The target compound's thioether linker confers a calculated XLogP3 of 2.2, indicative of moderate lipophilicity [1]. In contrast, the sulfone analog 3-(benzenesulfonyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is expected, based on class-level inference, to have a significantly lower logP due to the polar sulfone group [2]. While direct experimental logP values are unavailable for both compounds, this difference suggests the thioether may offer superior passive membrane permeability, a critical parameter for intracellular target engagement or CNS penetration.

Lipophilicity
Class-level inference
XLogP3 2.2
May support passive permeability screening
Calculated; sulfone analog likely lower (unquantified)
Lipophilicity Permeability Metabolic Stability

Hydrogen Bonding & Target Selectivity

The target compound features 2 hydrogen bond donors (amide NH, hydroxyl) and 3 acceptors (amide carbonyl, hydroxyl oxygen, thioether sulfur) [1]. Regioisomer N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide likely presents these donors/acceptors with different spatial vectors due to the shifted attachment point . This altered pharmacophore could lead to differential recognition by enzymes or receptors. However, no head-to-head biological data (e.g., IC50 shifts) are publicly available to quantify this difference.

Selectivity Geometry
Data to verify
Target (C3): 2 HBD, 3 HBA C2-regioisomer: 2 HBD, 3 HBA Spatial vector shift
May lead to different recognition profiles
No comparative IC50 data available
Hydrogen Bonding Selectivity Molecular Recognition

Application Scenarios


Chemical Probe: Lipophilic Thioether Scaffold

When a research program specifically seeks a cyclopropyl-containing, lipophilic thioether with a defined hydroxyl stereocenter, this compound (CAS 1396781-98-8) offers a scaffold with a calculated XLogP3 of 2.2, distinct from more polar sulfone or fluoroaryl analogs [1]. Its use is predicated on the program's need for this precise physicochemical profile, pending internal biological validation against the 2-regioisomer analog.

Hydroxyl-Directed Derivatization

The free hydroxyl group provides a synthetic handle for prodrug design (e.g., esterification) or bioconjugation. In the context of structure-activity relationship (SAR) studies, this compound allows exploration of the C3-regiochemistry, in contrast to more common C2-regioisomers such as N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide .

Regioisomeric Resolution Methods

Given the existence of the closely related C2-regioisomer, this compound serves as an essential reference standard for developing chiral or isomeric separation methods (e.g., HPLC, SFC) used in quality control or biological metabolism studies, where regioisomeric contamination could confound results .

Application
Selection Property
Validation Focus
Lipophilic thioether scaffold probe
Thioether lipophilicity profile
Experimental permeability comparison
Hydroxyl-directed derivatization (SAR)
C3-regiochemistry for synthetic modification
Regioisomeric identity confirmation
Regioisomeric resolution method development
Reference standard for C3-regioisomer
Isomeric separation method validation
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